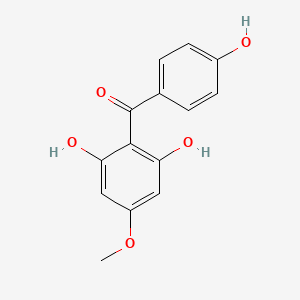

2,6,4'-三羟基-4-甲氧基苯甲酮

货号 B1631384

CAS 编号:

55051-85-9

分子量: 260.24 g/mol

InChI 键: MYEMIGSUACCKND-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

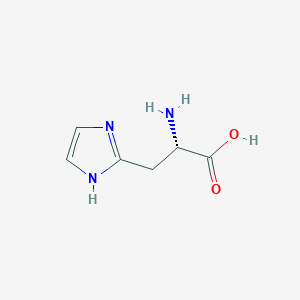

2,6,4’-Trihydroxy-4-methoxybenzophenone is a natural product found in Aniba rosaeodora and Anemarrhena asphodeloides . It is also known by its IUPAC name, (2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone .

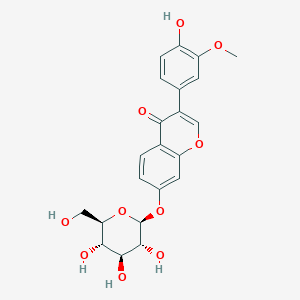

Molecular Structure Analysis

The molecular formula of 2,6,4’-Trihydroxy-4-methoxybenzophenone is C14H12O5 . Its molecular weight is 260.24 g/mol . The compound has a complex structure with multiple hydroxy and methoxy groups attached to a benzophenone backbone .Physical And Chemical Properties Analysis

The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a topological polar surface area of 87 Ų . It has a rotatable bond count of 3 .科学研究应用

- Field : Biomedical Research

- Application : This compound has been isolated from the rhizomes of Anemarrhena asphodeloides and studied for its anti-inflammatory activities .

- Method : The anti-inflammatory activities of the compounds were evaluated by investigating their ability to inhibit LPS-induced NO production in N9 microglial cells .

- Results : Timosaponin BIII (TBIII) and trans-hinokiresinol (t-HL) exhibited significant inhibitory effects on the NO production in a dose-dependent manner with IC50 values of 11.91 and 39.08 μM, respectively .

- Field : Biochemistry

- Application : This compound has been isolated from the leaves of Mahkota Dewa (Phaleria macrocarpa) and studied for its antioxidant activity .

- Method : The antioxidant activity was tested on DPPH .

- Results : This compound showed antioxidant activity on DPPH with IC50 was 10.57 μg/mL, which is strong antioxidant activity, almost to the standard antioxidant activity of quercetin (IC50 of 2.93 μg/mL) .

Anti-Inflammatory Activities

Antioxidant Activity

- Field : Endocrinology

- Application : This compound has been isolated from the rhizomes of Anemarrhena asphodeloides Bunge and studied for its testosterone 5alpha-reductase inhibitory activity .

- Method : The inhibitory activity was evaluated by investigating the compound’s ability to inhibit testosterone 5alpha-reductase .

- Results : The compound showed significant inhibitory activity .

- Field : Oncology

- Application : This compound has been isolated from the ethyl acetate fraction of Phaleria macrocarpa (Scheff.) Boerl. fruits and studied for its anticancer activity .

- Method : The anticancer activity was tested on HT-29 human colon carcinoma cell line .

- Results : The compound was found to inhibit cell proliferation in HT-29 human colon carcinoma cell line but caused little damage to WRL-68 normal human liver and MRC-5 normal human fibroblast lung cell lines .

Testosterone 5alpha-Reductase Inhibitory Activity

Anticancer Activity

属性

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-19-10-6-11(16)13(12(17)7-10)14(18)8-2-4-9(15)5-3-8/h2-7,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEMIGSUACCKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6,4'-Trihydroxy-4-methoxybenzophenone | |

Citations

For This Compound

63

Citations

2,4′,6-Trihydroxy-4-methoxybenzophenone was isolated from the ethyl acetate fraction of Phaleria macrocarpa (Scheff.) Boerl. fruits. It was found to inhibit cell proliferation in HT-29 …

Number of citations: 6

www.hindawi.com

P. macrocarpa is a well known Indonesian medicinal plant which is traditionally claimed to have anticancer properties. To date, there are numerous cytotoxic studies conducted on …

Number of citations: 3

www.researchgate.net

Introduction Iris resinoid obtained from Iris germanica or Iris pallida rhizomes is widely used in the perfume industry but its chemical composition has not yet been reported. Nevertheless…

Number of citations: 58

analyticalsciencejournals.onlinelibrary.wiley.com

OBJECTIVE: To establish an analytical method to determine 7-O-glucopyranosylmangiferin, mangiferin, timosapon-inB II, 2, 6, 4'-trihydroxy-4-methoxybenzophenone, broussonin B and …

Number of citations: 0

pesquisa.bvsalud.org

This study explored the substrate scope and regio-selectivity of Gliocladium deliquescens NRRL 1086 on hydroxylated benzophenones (HBPs), which was the follow-up investigation …

Number of citations: 4

www.sciencedirect.com

In vitro and in vivo studies of the activity of Phaleria macrocarpa Boerl (Thymelaeaceae) leaves against the therapeutic target for hypercholesterolemia were done using the HDL …

Number of citations: 29

www.mdpi.com

MATERIALS AND METHODS Testosterone 5a-reductase was prepared according to the method of Imai. 8) Twenty-four hour-fasted rat (male, Slc-SD strain, aged 6 weeks) liver was …

Number of citations: 69

www.jstage.jst.go.jp

objective: In this paper, we reviewed plants being effective in treatment of BPH for the purpose of finding new sources of pharmaceutical agents. Methods: All pertinent literature …

Number of citations: 73

www.ingentaconnect.com

A re-investigation of the trunk wood of Aniba duckei Kosterm. (Lauraceae) revealed the presence of two new natural compounds, 2,6-dihydroxy-4-methoxyphenyl 3-pyridyl ketone (…

Number of citations: 18

www.sciencedirect.com

Screening brain-penetrable antioxidants from natural products is a promising way for neuroprotective drug discovery. However, there is no screening methodology enables …

Number of citations: 18

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。